Abciximab is a glycoprotein IIb/IIIa receptor antagonist primarily used in clinical settings to inhibit platelet aggregation. It is derived from the Fab fragments of a chimeric human-murine monoclonal antibody known as 7E3. This compound is manufactured by Janssen Biologics BV and marketed under the trade name ReoPro by Eli Lilly. Abciximab plays a crucial role in preventing thrombus formation during percutaneous coronary interventions, particularly in patients experiencing acute coronary syndromes.
Abciximab is classified as a monoclonal antibody and specifically as a Fab fragment, which consists of the variable regions from murine immunoglobulin combined with human constant regions. Its primary target is the glycoprotein IIb/IIIa receptor, an integrin found on the surface of platelets that facilitates platelet aggregation by binding fibrinogen and von Willebrand factor. By inhibiting this receptor, abciximab effectively reduces the risk of thrombotic events during cardiac procedures .
The synthesis of abciximab involves several key steps:
Abciximab has a complex molecular structure characterized by its composition:
The structure comprises two heavy chains and two light chains, forming a Y-shaped configuration typical of antibodies. The specificity of abciximab for its target receptor is attributed to its unique variable regions which bind to the glycoprotein IIb/IIIa receptor on activated platelets .
Abciximab functions primarily through competitive inhibition of fibrinogen binding to glycoprotein IIb/IIIa receptors on activated platelets. The chemical reaction can be summarized as follows:
This interaction prevents platelet aggregation, thereby reducing thrombus formation during procedures such as angioplasty. The binding affinity of abciximab for glycoprotein IIb/IIIa is high, resulting in prolonged effects even after the drug is cleared from circulation .
The mechanism by which abciximab operates involves several steps:
This action significantly reduces the risk of thrombus formation during cardiac interventions, leading to better clinical outcomes for patients undergoing procedures like angioplasty .
The pharmacokinetics of abciximab include a rapid initial distribution phase with a half-life of approximately ten minutes, followed by a longer elimination phase where its effects can last up to 48 hours post-infusion due to receptor occupancy .
Abciximab is primarily used in:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: